(4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone
Description
(4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that features a combination of piperazine, methoxy, pyrrolidine, and sulfonyl functional groups
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-3-19-10-12-20(13-11-19)18(22)15-6-7-16(25-2)17(14-15)26(23,24)21-8-4-5-9-21/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWMWMOHDLHATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactionsThe methoxy group is usually introduced via methylation reactions using reagents like methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine and pyrrolidine groups are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethylpiperazin-1-yl)(2-methoxy-3-(trifluoromethyl)phenyl)methanone
- (4-Methylpiperazin-1-yl)(4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
(4-Ethylpiperazin-1-yl)[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and pyrrolidine groups enhances its potential as a versatile scaffold for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
